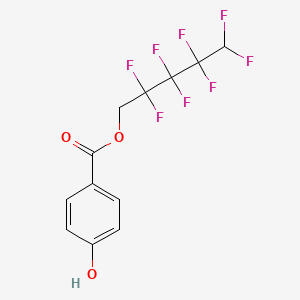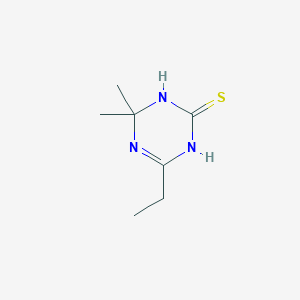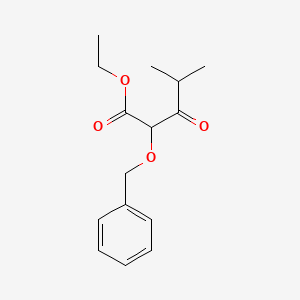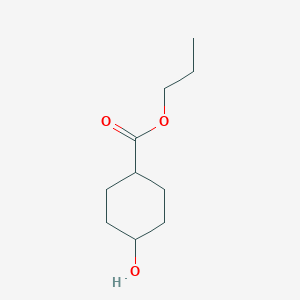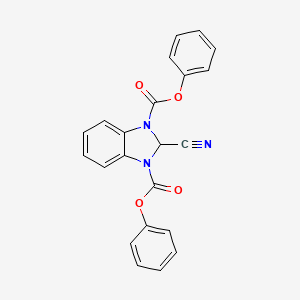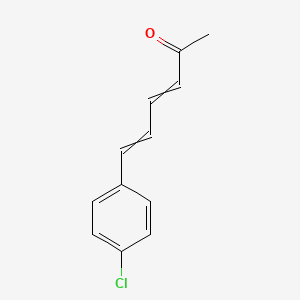
6-(4-Chlorophenyl)hexa-3,5-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenyl)hexa-3,5-dien-2-one: (Z)-4-chloro-hexa-3,5-dien-2-one , is an organic compound with the following properties:
Chemical Formula: CHClO
Molecular Weight: 130.57 g/mol
Melting Point: Not available
Boiling Point: Not available
Métodos De Preparación
Synthetic Routes: The synthesis of 6-(4-chlorophenyl)hexa-3,5-dien-2-one involves various methods. One common approach is the Claisen-Schmidt condensation between 4-chlorobenzaldehyde and acetylacetone. The reaction proceeds under basic conditions, resulting in the formation of the desired compound.
Industrial Production: Industrial production methods typically involve large-scale reactions using optimized conditions. specific details regarding industrial-scale synthesis are proprietary and may not be readily available.
Análisis De Reacciones Químicas
6-(4-Chlorophenyl)hexa-3,5-dien-2-one undergoes several types of reactions:
Aldol Condensation: The Claisen-Schmidt condensation mentioned earlier is an example of an aldol condensation.
Oxidation and Reduction: Depending on reaction conditions, it can undergo oxidation or reduction reactions.
Substitution: The α,β-unsaturated ketone structure makes it susceptible to nucleophilic substitution reactions.
Common reagents include strong bases (such as sodium hydroxide), oxidizing agents (like potassium permanganate), and reducing agents (such as sodium borohydride). Major products formed depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
6-(4-Chlorophenyl)hexa-3,5-dien-2-one finds applications in various fields:
Organic Synthesis: It serves as a versatile building block for the synthesis of other compounds.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Flavor and Fragrance Industry: Its unique structure contributes to aromatic compounds.
Mecanismo De Acción
The compound’s mechanism of action varies based on its application. In drug development, it may interact with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
6-(4-Chlorophenyl)hexa-3,5-dien-2-one stands out due to its α,β-unsaturated ketone moiety. Similar compounds include:
6-Phenylhexa-3,5-dien-2-one: A related compound with a phenyl substituent instead of the 4-chlorophenyl group.
3,5-Hexadien-2-one: A simpler α,β-unsaturated ketone without the chlorophenyl substitution.
Remember that further research and exploration are essential to fully understand the compound’s potential and applications
Propiedades
Número CAS |
113388-20-8 |
|---|---|
Fórmula molecular |
C12H11ClO |
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)hexa-3,5-dien-2-one |
InChI |
InChI=1S/C12H11ClO/c1-10(14)4-2-3-5-11-6-8-12(13)9-7-11/h2-9H,1H3 |
Clave InChI |
OYNDDTKLQVOCQL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CC=CC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
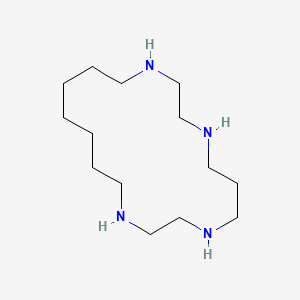
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
silane](/img/structure/B14309553.png)
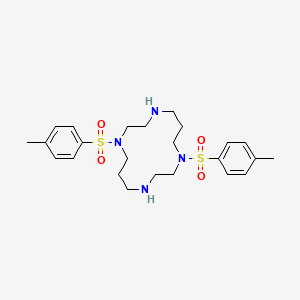
![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
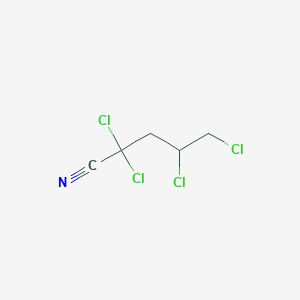
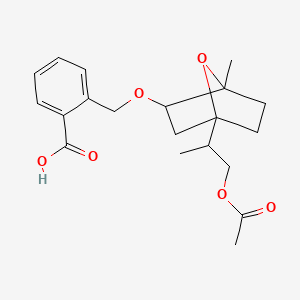
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
